3'-Bromo-4'-methylacetophenone
Overview
Description
3'-Bromo-4'-methylacetophenone is a brominated acetophenone derivative, which is a class of compounds known for their potential applications in various chemical reactions and biological activities. While the specific compound 3'-Bromo-4'-methylacetophenone is not directly studied in the provided papers, related bromoacetophenone analogs have been investigated for their properties and reactivity, particularly in the context of DNA cleavage, protein modification, and synthesis of novel compounds.
Synthesis Analysis
The synthesis of bromoacetophenone derivatives is not directly detailed for 3'-Bromo-4'-methylacetophenone, but related compounds have been synthesized through various methods. For instance, 4'-bromoacetophenone-pyrrolecarboxamide conjugates were synthesized and investigated for their DNA cleaving activities . Another example is the synthesis of alpha-bromo-4-amino-3-nitroacetophenone, which was used for specific protein modification . These methods could potentially be adapted for the synthesis of 3'-Bromo-4'-methylacetophenone.
Molecular Structure Analysis
The molecular structure of bromoacetophenone derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of α-bromo-4-hydroxy-3,5-dinitroacetophenone showed that the bromine atom is closely associated with the plane of the aromatic ring, indicating delocalization of the bromine lone pair electrons into the π system of the molecule . This structural feature is likely to be present in 3'-Bromo-4'-methylacetophenone as well, affecting its reactivity and interactions.
Chemical Reactions Analysis
Bromoacetophenone derivatives participate in a variety of chemical reactions. For instance, they have been used as photoinducible DNA cleaving agents , and in the modification of proteins by specifically alkylating certain amino acid residues . Additionally, bromoacetophenone has been involved in the synthesis of thiazole derivatives through a three-component reaction with primary amines and carbon disulfide . These reactions highlight the versatility of bromoacetophenone compounds in chemical synthesis and biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoacetophenone derivatives are influenced by their molecular structure. The presence of the bromine atom can enhance the inhibitory potency of these compounds, as seen in the case of α-brominated 4-hydroxy-3,5-dinitroacetophenones, which are potent inhibitors of the erythrocyte anion transport protein . The reactivity of the bromine atom also allows for the derivatization of carboxylic acids, as demonstrated by the use of 4'-bromophenacyl trifluoromethanesulfonate for high-performance liquid chromatography . These properties suggest that 3'-Bromo-4'-methylacetophenone would also exhibit unique physical and chemical characteristics suitable for various analytical and synthetic applications.
Scientific Research Applications
Synthesis and Ligand Behavior
3'-Bromo-4'-methylacetophenone is used in the synthesis of various chemical compounds. For instance, it can be used to prepare derivatives like 4-bromo-β-hydroxydithiocinnamic acid and its esters, which act as ligands in complex formation with metals like platinum, palladium, and nickel. These complexes have been characterized using spectroscopic methods and X-ray diffraction analyses (Schubert, Görls, & Weigand, 2007).
Impact on Physical and Spectral Properties
The physical, thermal, and spectral properties of 4-bromoacetophenone, a derivative of 3'-Bromo-4'-methylacetophenone, have been studied. Changes in crystallite size, melting point, and thermal degradation temperature were observed after biofield energy treatment. Spectroscopic studies such as FT-IR and GC-MS showed shifts in frequencies and isotopic abundance ratios (Trivedi et al., 2015).
Application in Organic Reactions
3'-Bromo-4'-methylacetophenone is involved in organic reactions like the Mannich reaction. It can react with aromatic aldehydes and amines to yield compounds with potential pharmaceutical applications. This showcases its utility in synthesizing complex organic molecules (Yang Da, 2000).
Role in Carbonic Anhydrase Inhibition
Derivatives of 3'-Bromo-4'-methylacetophenone have been synthesized and shown to inhibit human cytosolic carbonic anhydrase II, indicating potential for developing new pharmaceutical drugs for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antimycobacterial Activity
Studies have demonstrated the synthesis of novel heterocycles from 4-hydroxy-3-methylacetophenone, a related compound, which exhibited antimycobacterial activities. This indicates the potential of 3'-Bromo-4'-methylacetophenone derivatives in developing treatments for tuberculosis (Yar, Siddiqui, & Ali, 2007).
Conformational Studies
Detailed studies on the conformational stability and vibrational spectra of hydroxyacetophenone derivatives, related to 3'-Bromo-4'-methylacetophenone, have been conducted using X-ray powder diffraction and spectroscopy. This contributes to understanding the chemical behavior and potential applications of these compounds (Krishnakumar & Balachandran, 2005).
Safety And Hazards
3’-Bromo-4’-methylacetophenone is classified as a combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing protective gloves, eyewear, and face protection .
properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJLFESXPVLVMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391313 | |
Record name | 3'-Bromo-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-4'-methylacetophenone | |
CAS RN |
40180-80-1 | |
Record name | 3'-Bromo-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromo-4-methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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